1-Carbamoylpyrrolidine-2-carboxylic acid
Overview
Description
1-Carbamoylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 g/mol . It is also known by its IUPAC name, (2S)-1-(aminocarbonyl)-2-pyrrolidinecarboxylic acid . This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and it has a carbamoyl group attached to the nitrogen atom of the ring.
Mechanism of Action
Target of Action
It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or other biological molecules.
Mode of Action
It’s known that the pyrrolidine ring in the compound adopts a half-chair conformation, and the carboxyl group and the mean plane of the ureide group form an angle . This structural configuration might influence its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Carbamoylpyrrolidine-2-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of pyrrolidine with phosgene to form the corresponding carbamoyl chloride, which is then hydrolyzed to yield the desired product . Another approach includes the use of amino acid derivatives as starting materials, which undergo cyclization and subsequent functionalization to form the target compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Carbamoylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbamoyl group to other functional groups, such as amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Carbamoylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1-Carbamoylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Pyrrolidine-2,5-diones: Compounds with a similar ring structure but different functional groups.
Pyrrolizines: Compounds with an additional fused ring, leading to different chemical properties and biological activities.
Properties
IUPAC Name |
1-carbamoylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNFBJXLYMERBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 1-Carbamoylpyrrolidine-2-carboxylic acid?
A1: this compound, also known as N-carbamoyl-L-proline, crystallizes with the pyrrolidine ring adopting a half-chair conformation []. The carboxyl group and the mean plane of the ureide group are not coplanar, forming an angle of 80.1 degrees []. The molecules within the crystal lattice are held together by N-H...O and O-H...O hydrogen bonds, forming cyclic structures and chains that extend in the b-axis direction []. These chains are further interconnected through N-H...O hydrogen bonds, resulting in a three-dimensional network [].
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